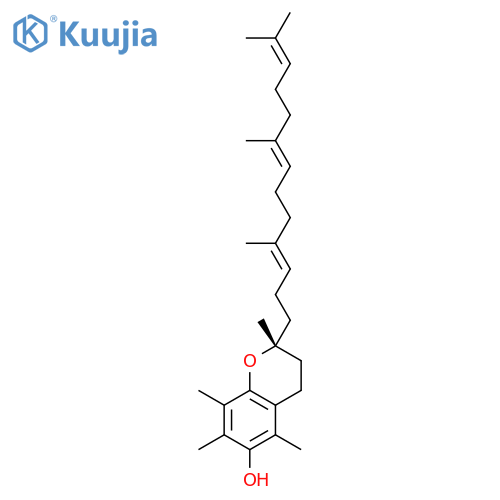Cas no 58864-81-6 (α-Tocotrienol)

α-Tocotrienol structure
商品名:α-Tocotrienol
CAS番号:58864-81-6
MF:C29H44O2
メガワット:424.658469200134
MDL:MFCD11045308
CID:1057908
PubChem ID:329748367
α-Tocotrienol 化学的及び物理的性質
名前と識別子
-
- D-alpha-Tocotrienol
- D-α-Tocotrienol
- TOCOTRIENOL, D-ALPHA-(P)
- TOCOTRIENOL, D-ALPHA-(P) PrintBack
- α-Tocotrienol
- (R)-α-Tocotrienol
- (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol
- (2R,3'E,7'E)-alpha-Tocotrienol
-
- MDL: MFCD11045308
- インチ: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1
- InChIKey: RZFHLOLGZPDCHJ-XZXLULOTSA-N
- ほほえんだ: CC(=CCC/C(=C/CC/C(=C/CC[C@]1(C)CCC2=C(C)C(=C(C)C(=C2O1)C)O)/C)/C)C
計算された属性
- せいみつぶんしりょう: 424.33400
- どういたいしつりょう: 424.334130642 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 424.7
- 疎水性パラメータ計算基準値(XlogP): 9.3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 0.960±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 30-31 ºC
- ようかいど: Insuluble (6.8E-5 g/L) (25 ºC),
- PSA: 29.46000
- LogP: 8.60050
α-Tocotrienol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB494700-10 mg |
(2R)-2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol |
58864-81-6 | 10mg |
€286.90 | 2023-06-15 | ||
| LKT Labs | T5608-10 mg |
α-Tocotrienol |
58864-81-6 | ≥98% | 10mg |
$324.10 | 2023-07-11 | |
| FUJIFILM | 633-52062-25mg |
α-Tocotrienol (from rice bran) |
58864-81-6 | 25mg |
JPY 8800 | 2023-09-15 | ||
| MedChemExpress | HY-129459-5mg |
α-Tocotrienol |
58864-81-6 | 5mg |
¥3800 | 2021-07-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221191-1 mg |
α-Tocotrienol, |
58864-81-6 | >98% | 1mg |
¥316.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221191C-5.55 g |
α-Tocotrienol, |
58864-81-6 | >98% | 5.55 g |
¥120,336.00 | 2023-07-11 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304073-20mg |
α-Tocotrienol |
58864-81-6 | 98% | 20mg |
¥2619.90 | 2023-09-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221191-1mg |
α-Tocotrienol, |
58864-81-6 | >98% | 1mg |
¥316.00 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07205-100MG |
α-Tocotrienol |
58864-81-6 | 100mg |
¥17054.89 | 2024-12-26 | ||
| MedChemExpress | HY-129459-1mg |
α-Tocotrienol |
58864-81-6 | 99.16% | 1mg |
¥1520 | 2024-04-18 |
α-Tocotrienol サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:58864-81-6)D-alpha-Tocotrienol
注文番号:TBW00836
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:59
価格 ($):price inquiry
α-Tocotrienol 関連文献
-
?smail Tarhan,Hüseyin Kara Anal. Methods 2019 11 4681
-
Li Zong,Zifeng Pi,Shu Liu,Zhiqiang Liu,Fengrui Song RSC Adv. 2018 8 15831
-
3. Fast gradient normal-phase high pressure liquid chromatography for rapid baseline separation of vitamin E forms in palm-derived tocotrienol rich fractions (TRFs)Oon Hock Tan,Emily Hui Peng Tan,Ing Hong Ooi Anal. Methods 2017 9 5211
-
Masao Yamasaki,Misato Nishimura,Yoichi Sakakibara,Masahito Suiko,Kazuhiro Morishita,Kazuo Nishiyama Food Funct. 2014 5 2842
-
Dan Lu,Yi Yang,Chengjun Sun,Sicen Wang Anal. Methods 2019 11 5439
58864-81-6 (α-Tocotrienol) 関連製品
- 25612-59-3(δ-Tocotrienol)
- 490-23-3(β-Tocotrienol)
- 13027-26-4(δ-Tocopherol Acetate)
- 14101-61-2(γ-Tocotrienol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:58864-81-6)alpha-Tocotrienol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:58864-81-6)α-Tocotrienol

清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):230.0/384.0/682.0/1157.0




